2-Methylethylbuphedrone hydrochloride

Positional isomer discrimination CI-MS/MS Forensic chemistry

This ortho-methyl-N-ethylbuphedrone certified reference standard (≥98%) eliminates the structural ambiguity inherent in generic 'buphedrone' materials. Validated CI-MS/MS differentiation (m/z 268 product ion intensity) and distinct chromatographic retention behavior versus meta- and para-isomers enable unequivocal forensic identification. Quantified solubility (14 mg/mL DMSO; 10 mg/mL PBS) combined with ≥5-year stability at -20°C ensures batch-to-batch reproducibility across multi-year analytical method validation workflows. Essential for isomer-specific spectral library updates and regulatory evidence chain integrity.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 18267-89-5
Cat. No. B12786841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylethylbuphedrone hydrochloride
CAS18267-89-5
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC=CC=C1C)NCC.Cl
InChIInChI=1S/C13H19NO.ClH/c1-4-12(14-5-2)13(15)11-9-7-6-8-10(11)3;/h6-9,12,14H,4-5H2,1-3H3;1H
InChIKeyFDQFFMSSBSMXKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylethylbuphedrone Hydrochloride (CAS 18267-89-5): Analytical Reference Standard for Synthetic Cathinone Research and Forensic Identification


2-Methylethylbuphedrone hydrochloride (CAS 18267-89-5), also designated as 2-methyl-α-ethylaminobutiophenone hydrochloride or 2-methyl-N-ethylbuphedrone, is a synthetic cathinone belonging to the β-keto amphetamine class . It is characterized by an N-ethyl substitution on the α-aminobutyrophenone backbone and an ortho-methyl group on the phenyl ring. The compound is supplied as an analytical reference standard (Item No. 31521) with a certified purity of ≥98%, a molecular weight of 241.76 g/mol (free base: C₁₃H₁₉NO), and a hydrochloride salt formulation . It is intended exclusively for research and forensic applications and carries controlled substance regulatory implications in multiple jurisdictions .

Why Generic Substitution Fails for 2-Methylethylbuphedrone Hydrochloride in Analytical and Forensic Workflows


Substituting 2-methylethylbuphedrone hydrochloride with a generic 'buphedrone' or 'N-ethylbuphedrone' reference standard introduces structural ambiguity that fundamentally undermines forensic identification and quantitative analysis. The ortho-methyl positional isomer exhibits distinct mass spectrometric fragmentation patterns and chromatographic retention behavior compared to its meta and para analogs, as corroborated by CI-MS/MS differentiation studies [1]. Without an isomer-specific standard, laboratories face a high risk of misidentification, particularly when analyzing seized samples containing uncontrolled positional isomers of controlled substances. Furthermore, the compound's certified purity (≥98%), quantified solubility profile (e.g., 14 mg/mL in DMSO, 10 mg/mL in PBS, pH 7.2), and documented long-term stability (≥5 years at -20°C) provide a level of batch-to-batch reproducibility that uncharacterized or generic in-class materials cannot guarantee, directly impacting the reliability of quantitative LC-MS/MS and GC-MS forensic workflows .

Quantitative Differentiation Evidence for 2-Methylethylbuphedrone Hydrochloride vs. Closest In-Class Analogs


CI-MS/MS Positional Isomer Discrimination: Ortho-Methyl vs. Meta-Methyl vs. Para-Methyl Buphedrones

2-Methylethylbuphedrone (ortho-methyl isomer) can be unambiguously distinguished from its meta- and para-methyl positional isomers via chemical ionization-tandem mass spectrometry (CI-MS/MS). In the study by Tsunoi et al. (2024), ortho and para methylbuphedrone isomers produced markedly stronger fragment ion intensities at m/z 268 (from precursor ion m/z 388 of HFB-derivatized analytes) compared to the meta isomer, where this product ion intensity was 'clearly lower.' Furthermore, CI-MS/MS using vinyltrimethylsilane (VTMS) as reagent gas enabled full discrimination of all three aromatic positional isomers (ortho, meta, para) [1]. This provides a definitive, instrument-based method to verify the identity of 2-methylethylbuphedrone hydrochloride against its positional isomers, which is critical when the isomer is not separately scheduled or when isomer-specific legal controls apply.

Positional isomer discrimination CI-MS/MS Forensic chemistry

Certified Purity and Stability: 2-Methylethylbuphedrone Hydrochloride vs. Uncertified or Lower-Purity Cathinone Reference Materials

Cayman Chemical's 2-methylethylbuphedrone hydrochloride (Item No. 31521) is certified at ≥98% purity with documented lot-specific QC data including GC-MS spectral confirmation. The certified stability is ≥5 years when stored at -20°C . In contrast, N-ethylbuphedrone hydrochloride (Cayman Item No. 11665, CAS 2731709-73-0), while also ≥98% pure, has a distinct molecular weight (227.7 g/mol vs. 241.8 g/mol) and lacks the ortho-methyl substitution, making it unsuitable as a quantitative surrogate for 2-methylethylbuphedrone in LC-MS/MS calibration . Uncertified third-party cathinone standards frequently report purity levels of only 95% or lack documented stability data, introducing significant uncertainty into quantitative forensic and research measurements.

Certified reference material Purity Stability

Quantified Solubility Profile for Bioanalytical Method Development vs. Uncharacterized Cathinone Salts

The solubility of 2-methylethylbuphedrone hydrochloride has been experimentally quantified in four solvents relevant to bioanalytical workflows: DMF (5 mg/mL), DMSO (14 mg/mL), ethanol (16 mg/mL), and PBS at pH 7.2 (10 mg/mL) . This pre-determined solubility profile eliminates the trial-and-error solvent screening required with uncharacterized cathinone salts. For comparison, many synthetic cathinones exhibit limited aqueous solubility (logS predicted ~ -1.9 for 4-methylbuphedrone free base [1]), and the hydrochloride salt form of 2-methylethylbuphedrone provides enhanced aqueous compatibility (10 mg/mL in PBS) that supports direct use in in vitro assays or biological fluid spike-in experiments without DMSO carryover concerns.

Solubility Bioanalytical method development LC-MS sample preparation

Raman Spectroscopic Fingerprint for Non-Destructive, Isomer-Specific Identification vs. Bulk Cathinone Screening

The FT-Raman spectrum of 2-methylethylbuphedrone hydrochloride has been acquired and catalogued in the SpectraBase forensic spectral library (Spectrum ID: Ba184anHKwT), providing a unique vibrational fingerprint for this ortho-methyl isomer [1]. The Raman spectrum, acquired on neat solid using a 1064 nm Nd:YAG laser source with 2560 scans, enables non-destructive identification without sample preparation. In contrast, portable Raman screening libraries typically include only common cathinones (e.g., mephedrone, MDPV, α-PVP) and do not distinguish among methylbuphedrone positional isomers, potentially leading to false-negative screening results for this specific compound.

Raman spectroscopy Non-destructive analysis Isomer identification

DAT-Selective Neurotransmitter Inhibition Profile: Class-Level Advantage of N-Ethyl Substitution vs. N-Methyl Cathinones

Based on class-level structure-activity relationship (SAR) analysis, N-ethyl substituted cathinones consistently demonstrate potent dopamine transporter (DAT) inhibition with favorable DAT-over-SERT (serotonin transporter) selectivity. In a systematic study of five N-ethyl cathinone analogs (NEC, NEB, N-ethyl-pentedrone, NEH, N-ethyl-heptedrone), all compounds inhibited DA uptake and were DAT-selective in HEK293 cells expressing human DAT and SERT [1]. The potency of DA uptake inhibition was shown to increase with α-carbon side-chain elongation from methyl to propyl (NEB to N-ethyl-pentedrone) and then decrease with butyl to pentyl [1]. As 2-methylethylbuphedrone bears the same N-ethyl-α-ethyl (buphedrone-length) side chain as NEB plus an ortho-methyl aromatic substitution, it is expected, per SAR, to exhibit a similar or enhanced DAT-selective reuptake inhibition profile compared to N-methyl analogs such as buphedrone (which showed preferential NE and DA uptake inhibition in rat synaptosome assays) [2]. Note: direct IC₅₀ data for 2-methylethylbuphedrone hydrochloride at human DAT, NET, or SERT have not been published as of the evidence cutoff; the following comparison reflects class-level SAR inference.

Dopamine transporter DAT selectivity Structure-activity relationship

Regulatory Differentiation: Isomer-Specific Scheduling Gap vs. Generic Cathinone Bans

N-Ethylbuphedrone (NEB) is regulated as a Schedule I controlled substance in the United States . However, 2-methylethylbuphedrone, while structurally an N-ethylbuphedrone analog, is distinguished by its ortho-methyl ring substitution, which places it in a separate chemical sub-class (methylbuphedrones) whose scheduling status varies by jurisdiction. The CI-MS/MS differentiation between ortho-, meta-, and para-methylbuphedrone isomers [1] is directly relevant because many generic cathinone scheduling orders cover 'positional isomers' of scheduled substances, but the enforcement interpretation depends on whether the specific isomer is explicitly enumerated. Forensic laboratories thus require the 2-methylethylbuphedrone reference standard specifically to adjudicate whether a seized sample contains a scheduled or unscheduled isomer, a determination that directly impacts criminal prosecution.

Scheduling Controlled substance Isomer-specific regulation

Optimal Research and Forensic Application Scenarios for 2-Methylethylbuphedrone Hydrochloride (CAS 18267-89-5)


Forensic Seized-Drug Analysis: Isomer-Specific Identification of Methylbuphedrone Positional Isomers

When a forensic laboratory receives a seized powder suspected to contain a methylbuphedrone analog, standard GC-MS with electron ionization often produces identical or near-identical EI mass spectra for ortho-, meta-, and para-methylbuphedrone isomers. Using 2-methylethylbuphedrone hydrochloride as a certified reference standard enables the laboratory to implement the CI-MS/MS method developed by Tsunoi et al. (2024) [1], which distinguishes ortho from meta isomers via differential m/z 268 product ion intensity (acetonitrile CI reagent gas) and ortho from para isomers via VTMS CI-MS/MS adduct ion analysis. The availability of an authentic ortho-methyl standard is the critical enabling element for method validation and retention-time locking, as established by the certified purity (≥98%) and Raman spectral confirmation [REFS-2, REFS-3].

LC-MS/MS Bioanalytical Method Development for Pharmacokinetic or Toxicology Studies

Researchers developing quantitative LC-MS/MS methods for cathinone detection in biological matrices require a high-purity reference standard with documented solubility characteristics to prepare calibration standards and quality control samples. 2-Methylethylbuphedrone hydrochloride offers a pre-quantified solubility profile (10 mg/mL in PBS at pH 7.2; 14 mg/mL in DMSO) that enables direct aqueous dilution without exceeding recommended organic solvent content . The certified stability of ≥5 years at -20°C ensures lot-to-lot consistency throughout multi-year pharmacokinetic or drug metabolism studies, addressing a key source of analytical variability that plagues studies relying on less rigorously characterized cathinone standards .

Structure-Activity Relationship (SAR) Studies of Ring-Substituted Synthetic Cathinones

For academic or government research groups investigating the relationship between aromatic ring substitution and monoamine transporter pharmacology, 2-methylethylbuphedrone hydrochloride serves as the ortho-methyl reference compound within a systematic SAR matrix. When tested alongside its para-methyl analog (4-methyl-N-ethylbuphedrone) and the unsubstituted parent (N-ethylbuphedrone), the ortho-methyl compound allows researchers to probe steric and electronic effects of ortho substitution on DAT binding affinity and uptake inhibition, building on class-level SAR findings that N-ethyl cathinones are DAT-selective inhibitors [3]. The availability of isomerically pure, batch-certified material is essential for generating reproducible SAR data suitable for publication and drug policy review.

Regulatory Standard Procurement for National Reference Laboratories and Drug Control Agencies

National drug control laboratories and reference standard repositories (e.g., national metrology institutes, UNODC-affiliated laboratories) require authenticated reference materials for each distinct controlled substance isomer. 2-Methylethylbuphedrone hydrochloride fills a procurement gap for the ortho-methyl-N-ethylbuphedrone isomer, which may be encountered in clandestine drug markets as a substitute for the para-methyl isomer (4-methyl-N-ethylbuphedrone) as scheduling pressures shift. Procurement of this specific reference standard enables agencies to update spectral libraries, validate field-testing devices, and provide certified reference materials to regional forensic laboratories, directly supporting the evidence chain in drug-related prosecutions [1].

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